N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-(2-bromophenyl)propanamide
Description
N-(2-(2-(1H-Pyrazol-1-yl)ethoxy)ethyl)-3-(2-bromophenyl)propanamide is a synthetic propanamide derivative featuring a 2-bromophenyl group and a pyrazole-containing ethoxyethyl chain. The bromophenyl group introduces steric bulk and electron-withdrawing properties, while the pyrazole-ethoxyethyl moiety may act as a hydrogen-bond acceptor or participate in metal coordination, similar to N,O-bidentate directing groups observed in other amides .
Properties
IUPAC Name |
3-(2-bromophenyl)-N-[2-(2-pyrazol-1-ylethoxy)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN3O2/c17-15-5-2-1-4-14(15)6-7-16(21)18-9-12-22-13-11-20-10-3-8-19-20/h1-5,8,10H,6-7,9,11-13H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSACAHGJSULMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCCOCCN2C=CC=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-(2-bromophenyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the Ethoxyethyl Chain: The pyrazole derivative is then reacted with an ethoxyethyl halide in the presence of a base such as potassium carbonate to form the ethoxyethyl-substituted pyrazole.
Introduction of the Bromophenyl Group: The ethoxyethyl-substituted pyrazole is further reacted with a bromophenyl acyl chloride in the presence of a base to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-(2-bromophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-(2-bromophenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-(2-bromophenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison evaluates structurally related propanamide derivatives from the evidence, focusing on key substituents, physicochemical properties, and functional implications.
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide
- Structural Features : Fluoro-biphenyl group, indol-3-yl ethyl chain.
- Comparison :
- Similarities : Both compounds share a propanamide backbone and aromatic substituents (bromophenyl vs. fluoro-biphenyl).
- Differences : The target compound’s pyrazole-ethoxyethyl chain contrasts with the indole-ethyl group in this analog. Fluorine’s electronegativity may enhance metabolic stability compared to bromine’s steric bulk, which could influence receptor binding affinity.
- Applications : Indole derivatives often exhibit biological activity (e.g., kinase inhibition), whereas pyrazole groups are versatile in catalysis .
Compound from (Pyrazole-difluoromethyl acetamide)
- Structural Features : Difluoromethyl-pyrazole, chloro-methylsulfonyl indazole.
- Comparison: Similarities: Both incorporate pyrazole rings, which may confer metal-coordination capabilities.
- Applications: Fluorinated analogs (e.g., ) are common in drug design for improved bioavailability, while brominated aromatics may serve as halogen-bond donors in materials science .
2-(1-Methyl-1H-benzimidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide
- Structural Features : Benzimidazole, isoxazole.
- Comparison: Similarities: Heterocyclic substituents (pyrazole vs. Differences: The target’s ethoxyethyl chain introduces flexibility, whereas benzimidazole’s rigidity may stabilize π-π stacking.
- Applications : Benzimidazole derivatives are prevalent in antimicrobial agents, whereas pyrazole-ethoxyethyl groups could optimize pharmacokinetic profiles .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structural Features : N,O-bidentate directing group, methylbenzamide.
- Comparison :
- Similarities : Both possess amide linkages and polar substituents (hydroxy vs. ethoxyethyl-pyrazole).
- Differences : The target’s bromophenyl group enhances steric hindrance compared to the methylbenzamide core.
- Applications : N,O-bidentate groups () facilitate C–H activation in catalysis, suggesting the target compound could be tailored for similar reactivity .
Biological Activity
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-(2-bromophenyl)propanamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, synthesizing existing research findings, case studies, and relevant data to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a pyrazole moiety, which is known for its diverse biological activities. The presence of the bromophenyl group and the ethoxyethyl chain contributes to its pharmacological profile. The following table summarizes key structural features:
| Feature | Description |
|---|---|
| Chemical Formula | C₁₅H₁₈BrN₃O₂ |
| Molecular Weight | 348.23 g/mol |
| Functional Groups | Amide, ether, pyrazole |
Anti-inflammatory Properties
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory activities. A study highlighted that compounds similar to this compound showed inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6. For instance, derivatives synthesized in related studies demonstrated up to 85% inhibition of TNF-α at concentrations as low as 10 µM compared to standard drugs like dexamethasone .
Analgesic Effects
In vivo studies utilizing carrageenan-induced paw edema models have shown that certain pyrazole derivatives possess analgesic properties comparable to ibuprofen. Specific derivatives exhibited up to 78% reduction in edema at three hours post-administration, indicating their potential use in pain management .
Antimicrobial Activity
The antimicrobial efficacy of pyrazole compounds has also been documented. Compounds were tested against various bacterial strains including E. coli and Bacillus subtilis, with some exhibiting promising results comparable to standard antibiotics like ampicillin .
Anticancer Potential
Emerging research suggests that this compound may have anticancer properties. Studies have indicated that related compounds can induce apoptosis in cancer cell lines through mechanisms involving p53 activation and caspase-3 cleavage .
Case Study 1: Pyrazole Derivatives in Cancer Research
A series of pyrazole derivatives were synthesized and evaluated for their anticancer activity against MCF-7 breast cancer cells. The most active compound demonstrated an IC50 value of 0.65 µM, significantly inhibiting cell proliferation compared to controls .
Case Study 2: Anti-inflammatory Evaluation
In another study, a novel pyrazole derivative was tested for its anti-inflammatory effects in a mouse model of inflammation. Results indicated a marked reduction in paw swelling and inflammatory markers, supporting the hypothesis that pyrazole compounds can modulate inflammatory pathways effectively .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
